4-methoxy-N-(2-methoxyphenethyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
CAS No.: 941899-88-3
Cat. No.: VC7634860
Molecular Formula: C21H21N3O4
Molecular Weight: 379.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941899-88-3 |
|---|---|
| Molecular Formula | C21H21N3O4 |
| Molecular Weight | 379.416 |
| IUPAC Name | 4-methoxy-N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1-phenylpyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O4/c1-27-17-11-7-6-8-15(17)12-13-22-21(26)20-18(28-2)14-19(25)24(23-20)16-9-4-3-5-10-16/h3-11,14H,12-13H2,1-2H3,(H,22,26) |
| Standard InChI Key | BBYXIHLVMJOUMQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CCNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the Pyridazine Core:
Pyridazines are typically synthesized via condensation reactions between hydrazines and diketones or their derivatives. -
Functionalization:
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Introduction of methoxy groups through methylation reactions.
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Coupling reactions to attach the phenethyl side chain and phenyl group.
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Carboxamide Formation:
The carboxamide group can be introduced via amidation using appropriate carboxylic acid derivatives or activated esters.
3.1. Pharmaceutical Applications
Pyridazine derivatives are widely studied for their biological activities, including:
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Anticancer Properties: Pyridazine scaffolds have shown promise as inhibitors of enzymes and receptors involved in cancer progression. The presence of functional groups like methoxy and carboxamide may enhance selectivity toward specific targets.
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Anti-inflammatory Activity: Compounds with similar structures have demonstrated anti-inflammatory effects by modulating inflammatory pathways.
3.2. Material Science
Due to their electron-rich aromatic systems, pyridazine derivatives are also explored in materials science for applications in organic electronics and photovoltaics.
3.3. Synthetic Intermediates
This compound could serve as a precursor for synthesizing more complex molecules with tailored properties by modifying its functional groups.
Analytical Data
To confirm its identity and purity, the following techniques would be employed:
| Technique | Data Expected |
|---|---|
| NMR Spectroscopy | Chemical shifts corresponding to methoxy (-OCH), amide (-CONH-), aromatic protons |
| Mass Spectrometry | Molecular ion peak at m/z corresponding to CHNO |
| IR Spectroscopy | Peaks for C=O (ketone and amide), N-H (amide), and C-O (methoxy) bonds |
| X-Ray Crystallography | Detailed molecular geometry and intermolecular interactions |
Biological Evaluation
Although specific studies on this compound were not found, structurally related pyridazine derivatives have been evaluated for:
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Enzyme inhibition (e.g., kinases or oxidoreductases).
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Receptor modulation (e.g., RXRα antagonists in cancer therapy).
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Antimicrobial activity against bacterial and fungal strains.
Further studies, including docking simulations and in vitro assays, would be necessary to determine its exact biological profile.
Research Findings on Related Compounds
Several studies on structurally similar pyridazine derivatives highlight their relevance:
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